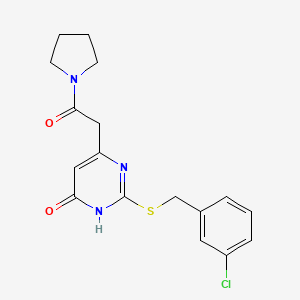
4-Nitrocyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrocyclohexanamine hydrochloride is a chemical compound belonging to the class of amines. It is characterized by a cyclohexane ring substituted with a nitro group at the fourth position and an amine group, forming a hydrochloride salt. This compound appears as a yellow crystalline powder and is utilized in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrocyclohexanamine hydrochloride can be achieved through several methods. One common approach involves the nitration of cyclohexanamine using nitrating agents such as nitric acid (HNO3) or sulfuric acid (H2SO4) combined with sodium nitrate (NaNO3). The resulting nitrocyclohexanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Decomposition: Upon heating, the compound may decompose, releasing volatile organic compounds and potentially toxic gases like nitrogen oxides (NOx).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution product.
Decomposition: Elevated temperatures.
Major Products Formed:
Reduction: Cyclohexylamine.
Substitution: Depending on the nucleophile used, various substituted cyclohexanamine derivatives.
Decomposition: Nitrogen oxides (NOx) and other volatile organic compounds.
Wissenschaftliche Forschungsanwendungen
4-Nitrocyclohexanamine hydrochloride is used in diverse scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and is used in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators.
Wirkmechanismus
The mechanism of action of 4-Nitrocyclohexanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amine group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: A related compound with a cyclohexane ring and an amine group but lacking the nitro group.
Nitrocyclohexane: Contains a nitro group on the cyclohexane ring but lacks the amine group.
Cyclohexanone: A ketone derivative of cyclohexane, used in similar industrial applications.
Uniqueness: 4-Nitrocyclohexanamine hydrochloride is unique due to the presence of both a nitro group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
4-nitrocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYTDIIYFEYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)


